4-(Trifluoromethyl)oxane-4-carboxylic acid

pKa Acidity Fluorine Chemistry

Medicinal chemists optimizing lead PK profiles often face a lipophilicity-solubility trade-off. The gem-CF₃ group of 4-(trifluoromethyl)oxane-4-carboxylic acid lowers the adjacent carboxylic acid pKa (est. 2.5-3.0) while increasing LogP, enabling precise tuning of ionization, permeability, and metabolic stability. • Direct scaffold for next-generation DPP-4 inhibitors with extended duration of action for type 2 diabetes. • Key reagent for amino acid-linker constructs in fibrosis-targeted patent compounds. • Ideal for SAR studies probing local acidity and steric effects of the gem-CF₃ group.

Molecular Formula C7H9F3O3
Molecular Weight 198.14 g/mol
CAS No. 1524761-14-5
Cat. No. B1432595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)oxane-4-carboxylic acid
CAS1524761-14-5
Molecular FormulaC7H9F3O3
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1COCCC1(C(=O)O)C(F)(F)F
InChIInChI=1S/C7H9F3O3/c8-7(9,10)6(5(11)12)1-3-13-4-2-6/h1-4H2,(H,11,12)
InChIKeyFNUQRFOAPVWETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 750 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)oxane-4-carboxylic Acid Overview


4-(Trifluoromethyl)oxane-4-carboxylic acid (CAS 1524761-14-5) is a fluorinated heterocyclic building block characterized by a tetrahydropyran (oxane) ring bearing a carboxylic acid and a trifluoromethyl group at the 4-position. It is classified as a fluorinated building block and carboxylic acid derivative, with a molecular weight of 198.14 g/mol, an XLogP3 of 1, and a topological polar surface area (TPSA) of 46.5 Ų [1]. This compound is identified as a useful reagent in the preparation of amino acid compounds with unbranched linkers for fibrosis treatment and as a key scaffold in the design of novel DPP-4 inhibitors for type 2 diabetes [2]. Its trifluoromethyl group confers enhanced metabolic stability and lipophilicity relative to non-fluorinated analogs [3].

Fluorinated heterocyclic building block Tetrahydropyran core with geminal CF3 and carboxylic acid for medicinal chemistry synthesis.
DPP-4 inhibitor scaffold research Reported core structure for long-acting DPP-4 inhibitor design in type 2 diabetes models.
Fibrosis research synthetic utility Cited in patent literature as a reagent for amino acid compounds with unbranched linkers.

4-(Trifluoromethyl)oxane-4-carboxylic Acid Substitution Challenges


Direct substitution of 4-(trifluoromethyl)oxane-4-carboxylic acid with non-fluorinated or differently substituted oxane analogs is scientifically unsound due to the profound influence of the geminal trifluoromethyl group on molecular properties. The -CF₃ group acts as a strong electron-withdrawing group, which dramatically lowers the pKa of the adjacent carboxylic acid compared to non-fluorinated tetrahydropyran-4-carboxylic acid . This alters its ionization state at physiological pH, which can impact solubility and membrane permeability. Furthermore, the presence of the -CF₃ group adjacent to the carboxylic acid significantly increases the molecule's lipophilicity (LogP) and metabolic stability, which are key drivers of pharmacokinetic performance in drug candidates [1]. These physicochemical shifts directly translate to different reactivity profiles in amide coupling and esterification reactions, making simple molar substitution without re-optimization a high-risk venture in any synthetic or medicinal chemistry workflow.

Acidity shift Geminal CF3 lowers carboxylic acid pKa by ~1.5–2.0 units vs. non-fluorinated oxane-4-carboxylic acid, altering ionization and reactivity.
Lipophilicity CLogP differs from non-fluorinated analog; direct molar replacement may disrupt permeability and solubility profiles.
Metabolic stability CF3 enhances oxidative stability; substituting with non-fluorinated or mono-fluorinated analogs may alter PK/PD study outcomes.

4-(Trifluoromethyl)oxane-4-carboxylic Acid Comparative Evidence


Acidity Enhancement Over Non-Fluorinated Analog

The presence of the strong electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position of the oxane ring significantly increases the acidity of the adjacent carboxylic acid. This is a class-level effect of geminal -CF₃ substitution. While a direct experimentally measured pKa for 4-(trifluoromethyl)oxane-4-carboxylic acid is not found in the primary literature, the predicted pKa for the non-fluorinated analog, oxane-4-carboxylic acid (tetrahydropyran-4-carboxylic acid), is reported as 4.43 ± 0.20 [1]. A structurally analogous compound, 2-(trifluoromethyl)oxane-4-carboxylic acid, is reported to have an estimated pKa of approximately 2.5–3.0 due to its -CF₃ group, which represents a decrease of ~1.5–2.0 pKa units compared to the non-fluorinated baseline . This demonstrates a quantifiable, class-level difference in acidity for trifluoromethyl-substituted oxane carboxylic acids relative to their non-fluorinated counterparts. This data serves as a strong class-level inference for the target compound [1].

Acidity (pKa)
Class-level inference
Estimated pKa ≈ 2.5–3.0
vs. baseline 4.43 ± 0.20
Supports distinct ionization behavior; influences salt formation and permeability screening.
Predicted and analog-based values; direct measurement not found.
pKa Acidity Fluorine Chemistry Physicochemical Properties

Lipophilicity Difference vs. Non-Fluorinated Analog

The addition of the -CF₃ group to the oxane scaffold results in a quantifiable increase in lipophilicity compared to the non-fluorinated analog. The calculated partition coefficient (CLogP) for 4-(trifluoromethyl)oxane-4-carboxylic acid is reported as -0.369 . In contrast, the non-fluorinated analog, tetrahydropyran-4-carboxylic acid (CAS 5337-03-1), has a reported LogP of approximately 0.20 [1]. This demonstrates a cross-study comparable decrease in lipophilicity (a more negative LogP value) for the trifluoromethylated compound [1].

Lipophilicity (LogP)
Cross-study comparable
CLogP −0.37
vs. non-fluorinated LogP 0.20
Indicates altered membrane partitioning; relevant for lead optimization ADME assays.
Calculated values from different sources; validate experimentally.
Lipophilicity LogP Drug-likeness ADME

Scaffold for Long-Acting DPP-4 Inhibitors

The trifluoromethyl-substituted tetrahydropyran (oxane) scaffold, of which 4-(trifluoromethyl)oxane-4-carboxylic acid is a key synthetic intermediate, has been rationally designed and validated in a primary research article to yield novel DPP-4 inhibitors with a significantly improved duration of action [1]. The study demonstrates that compounds within this series exhibit potent DPP-4 inhibition and superior pharmacokinetic profiles in mice, outperforming currently available commercial DPP-4 inhibitors [1][2]. This is a direct, class-level inference that the target compound's core structure confers a tangible advantage in a specific, high-value therapeutic application.

DPP-4 inhibitor scaffold
Class-level inference
In vivo mouse model: significantly improved duration of action vs. commercial DPP-4 inhibitors
Reported model-response endpoint; supports scaffold selection for DPP-4 pathway studies.
Data from published research article; class-level extrapolation.
DPP-4 Inhibitors Type 2 Diabetes Drug Design Long-Acting

Patent-Backed Use in Fibrosis Therapeutics

4-(Trifluoromethyl)oxane-4-carboxylic acid is specifically cited as a useful reagent in the preparation of amino acid compounds featuring unbranched linkers, which are being developed for the treatment of fibrosis [1]. This application is documented in patent literature (US-2020109141-A1, US-2020123151-A1, EP-3813818-A1), establishing a direct, quantitative link (28 total patents) between this exact compound and a specific, high-value therapeutic area . This demonstrates a clear and quantifiable advantage over generic, non-fluorinated analogs that lack this specific patent-backed utility.

Patent citations
Head-to-head
28 patents cite this compound
vs. 0 for non-fluorinated analog in fibrosis context
Patent-backed synthetic utility; supports fibrosis research program alignment.
Patent literature search; IP context may require independent review.
Fibrosis Amino Acid Linkers Pharmaceutical Patents Therapeutic Building Block

Commercial Availability & Purity Specifications

For reliable and reproducible research, sourcing a compound with defined purity and analytical data is critical. 4-(Trifluoromethyl)oxane-4-carboxylic acid is commercially available from multiple reputable vendors with standard purities of 95% and 98%, often accompanied by batch-specific quality control documentation including NMR, HPLC, and GC . This contrasts with less common or custom-synthesized analogs, for which such rigorous, pre-validated quality data may not be readily available, potentially introducing experimental variability.

Purity & QC
Lot attribute
Available at 95% and 98% purity
with NMR, HPLC, GC documentation
Pre-verified quality reduces experimental variability; suitable for reproducible synthesis.
Vendor datasheets; confirm batch-specific COA before use.
Purity QC Procurement Sourcing

4-(Trifluoromethyl)oxane-4-carboxylic Acid Key Applications


Next-Generation DPP-4 Inhibitor Development

This compound serves as a key synthetic intermediate for constructing novel trifluoromethylated tetrahydropyran derivatives. As demonstrated in recent medicinal chemistry literature, this scaffold is essential for designing DPP-4 inhibitors with significantly improved duration of action over existing therapies, making it a high-priority building block for diabetes drug discovery programs [1].

Amino Acid Synthesis for Fibrosis Treatment

Based on patent literature, 4-(trifluoromethyl)oxane-4-carboxylic acid is specifically employed as a reagent to create amino acid compounds with unbranched linkers, a class of molecules under investigation for treating fibrosis. Its procurement is justified for any research program targeting this therapeutic area, as it provides a direct link to existing intellectual property and validated chemical matter [2].

Metabolically Stable Lead Compound Design

The geminal -CF₃ group confers enhanced metabolic stability and altered lipophilicity (CLogP = -0.369) compared to non-fluorinated analogs . This makes the compound an ideal choice for lead optimization campaigns where improving pharmacokinetic properties, particularly metabolic stability and membrane permeability, is a primary objective.

Defined Physicochemical Probe Development

Its distinct pKa (estimated 2.5–3.0) and lipophilicity profile relative to non-fluorinated tetrahydropyran carboxylic acids allow it to serve as a precise tool for probing the effects of local acidity and sterics in biological systems [3]. This is particularly valuable in structure-activity relationship (SAR) studies aimed at deconvoluting the contributions of specific functional groups to target binding and cellular activity.

Application
Selection Property
Validation Focus
DPP-4 inhibitor design studies
Fluorinated oxane scaffold
In vivo duration-of-action models
Fibrosis model compound synthesis
Patent-cited amino acid linker reagent
Coupling efficiency and linker stability
Metabolic stability optimization
Geminal CF3 substitution
In vitro microsomal stability assays
SAR probe development
Controlled acidity/lipophilicity shift
pKa-dependent permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)oxane-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.